4-bromo-3-methyl-N-(propan-2-yl)aniline
Description
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 |
InChI Key |
DIYDFEOUXWGCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Chlorinated derivatives (e.g., 4-Bromo-3-chloro-N-(4-pyridinylmethyl)aniline) likely have higher melting points due to increased polarity .
Solubility :
Structural and Electronic Effects
- Dihedral Angles: In 4-Bromo-N-(4-bromophenyl)aniline, the dihedral angle between aromatic rings is 47.32°, with pitch angles of 18.1° and 31.7° . This contrasts with its dichloro analog (dihedral angle 56.5°), highlighting the steric and electronic effects of bromine vs. chlorine .
- Electronic Properties: Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions. This is less pronounced in chloro or methoxy analogs .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-bromo-3-methyl-N-(propan-2-yl)aniline, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. describes a similar synthesis of 4-bromo-3-methyl-N-(prop-2-ynyl)aniline using a propargylamine intermediate, achieving 70% yield. Key steps include controlling reaction temperature (e.g., 40–60°C) and using anhydrous conditions to minimize hydrolysis. NMR characterization (¹H and ¹³C) is critical for confirming regioselectivity and purity .
- Yield Optimization : Use high-purity starting materials (e.g., 3-methylaniline derivatives) and monitor reaction progress via TLC. Catalytic systems like Pd/C or CuI (for Sonogashira-like couplings) may enhance efficiency, as noted in for nitrosoaniline derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. ~258.1 g/mol) with <2 ppm error, as demonstrated for brominated anilines in .
- Multinuclear NMR : Compare ¹H NMR shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) and ¹³C NMR for carbonyl/aromatic carbons .
- Melting Point Analysis : A sharp mp (e.g., ~40–45°C) indicates purity; deviations suggest impurities or polymorphism .
Advanced Research Questions
Q. How can crystallographic data for this compound be interpreted using SHELX software?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) data can be refined using SHELXL ( ). Key steps:
Space Group Determination : Use SHELXT ( ) to identify the Laue group (e.g., orthorhombic Pbca for a related brominated aniline in ).
Refinement : Apply anisotropic displacement parameters for non-H atoms. For H atoms, use riding models. Achieve R1 < 0.05 for high-resolution data (<1.0 Å) .
- Example : reports a brominated aniline derivative with R = 0.052 and wR = 0.113, highlighting the importance of absorption correction (e.g., multi-scan via SADABS) .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Substituent Effects : The electron-donating isopropyl group activates the aromatic ring toward electrophiles, directing substitution to the para position relative to the amine. The bromine atom acts as a meta-directing deactivator, creating competing regioselectivity.
- Experimental Design : Use kinetic studies (e.g., monitoring nitration rates) and DFT calculations to map charge distribution. Compare with , where nitroso groups influence substitution patterns .
Q. How can discrepancies in spectroscopic data for derivatives of this compound be resolved?
- Case Study : If ¹H NMR shows unexpected splitting (e.g., for aromatic protons), consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
